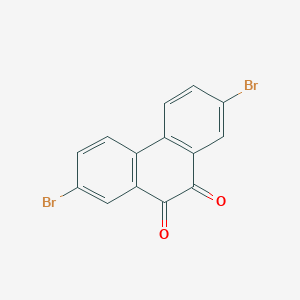

2,7-Dibromophenanthrene-9,10-dione

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,7-dibromophenanthrene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Br2O2/c15-7-1-3-9-10-4-2-8(16)6-12(10)14(18)13(17)11(9)5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZIIBSPYWTOQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C(=O)C3=C2C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70295502 | |

| Record name | 2,7-dibromophenanthrene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84405-44-7 | |

| Record name | 84405-44-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,7-dibromophenanthrene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dibromophenanthrene-9,10-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Overview of Phenanthrene 9,10 Dione Derivatives in Organic Chemistry

Phenanthrene-9,10-dione, also known as phenanthraquinone, and its derivatives are a class of organic compounds that have been the subject of extensive research. wikipedia.org These compounds are typically synthesized through the oxidation of phenanthrene (B1679779). wikipedia.orgstackexchange.com In organic synthesis, phenanthrene-9,10-dione derivatives serve as versatile starting materials for the construction of more complex molecules. For instance, they can undergo condensation reactions with diamines to form quinoxalines. ossila.com The reactivity of the dione (B5365651) moiety allows for a variety of chemical transformations, making these compounds valuable synthons in the creation of novel organic structures. Furthermore, the aromatic framework of phenanthrene-9,10-dione can be functionalized at various positions, leading to a wide array of derivatives with tailored electronic and physical properties.

Significance of Bromination at 2,7 Positions in Phenanthrenedione Core Structure

The introduction of bromine atoms at the 2 and 7 positions of the phenanthrene-9,10-dione core has a profound impact on the molecule's chemical reactivity and electronic properties. These bromo-functional groups serve as reactive handles, enabling further carbon-carbon bond-forming reactions to extend the conjugated system of the core structure. ossila.com This strategic bromination is crucial for the design and synthesis of advanced materials, as it allows for the facile coupling of the phenanthrenedione unit with other molecular building blocks. The position of bromination significantly influences the electronic properties of the resulting molecule, which can be a key factor in determining the performance of organic electronic devices. nih.gov

Role of Diketone Moiety in 2,7 Dibromophenanthrene 9,10 Dione

The diketone moiety at the 9 and 10 positions of 2,7-dibromophenanthrene-9,10-dione plays a pivotal role in defining the compound's chemical behavior and its utility in materials science. This electron-deficient group enhances the electron-accepting properties of the molecule. ossila.commdpi.com This characteristic is particularly important in the development of donor-acceptor systems, which are fundamental components of many organic electronic devices. The diketone functionality can also participate in various chemical reactions, most notably the formation of quinoxalines through condensation with diamines. ossila.com This reaction provides a straightforward method for creating larger, more complex conjugated systems with tunable electronic and optical properties.

Research Trajectories and Contemporary Relevance of 2,7 Dibromophenanthrene 9,10 Dione in Materials Science

Bromination of Phenanthrene-9,10-dione

The direct bromination of phenanthrene-9,10-dione is a common strategy to introduce bromine atoms onto the aromatic core. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the reaction conditions.

N-Bromosuccinimide (NBS) Mediated Bromination in Sulfuric Acid

A documented method for the synthesis of 2,7-dibromo-phenanthrene quinone involves the use of N-Bromosuccinimide (NBS) as the brominating agent in the presence of concentrated sulfuric acid. In a typical procedure, phenanthrene (B1679779) quinone is treated with NBS in concentrated sulfuric acid at a controlled temperature.

One specific laboratory preparation involves adding N-Bromosuccinimide (11.2 g, 63 mmol) slowly to a solution of phenanthrene quinone (6.24 g, 30 mmol) in concentrated sulfuric acid (50 ml) at 0°C. The reaction is allowed to proceed for 2 hours. The reaction mixture is then carefully poured into ice water, leading to the precipitation of the product. The resulting solid is collected by filtration and can be further purified by recrystallization from dimethyl sulfoxide (B87167) to yield 2,7-dibromo-phenanthroquinone as an orange solid with a reported yield of 50%.

Bromination with Bromine and Dibenzoyl Peroxide in Nitrobenzene (B124822)

The synthesis of this compound specifically through the use of molecular bromine and dibenzoyl peroxide in nitrobenzene is not extensively documented in the reviewed scientific literature. This combination of reagents typically suggests a radical substitution mechanism, where dibenzoyl peroxide would act as a radical initiator to generate bromine radicals from molecular bromine. While radical brominations are common for other substrates, the application of this specific method to phenanthrene-9,10-dione to achieve 2,7-disubstitution is not a standard reported procedure.

Reaction Conditions and Optimization for Bromination at 2,7-positions

The selective synthesis of the 2,7-isomer over other possible dibrominated isomers is a critical aspect of the synthetic process. The positions at 2, 3, 6, and 7 on the phenanthrene-9,10-dione core are susceptible to electrophilic attack. The control of reaction parameters such as temperature, solvent, and the choice of brominating agent plays a crucial role in directing the substitution to the desired 2 and 7 positions.

For instance, the use of a strong acid like concentrated sulfuric acid in the NBS-mediated bromination facilitates the electrophilic attack. The low temperature (0°C) helps to control the reaction rate and potentially improve selectivity.

An alternative method involves dissolving phenanthrene-9,10-diketone in a mixture of hydrobromic acid and sulfuric acid, followed by the slow addition of bromine at an elevated temperature of 80°C for 24 hours. chemicalbook.com This method has been reported to yield the dibromophenanthrene-9,10-diketone in over 90%. chemicalbook.com The harsher conditions of high temperature and prolonged reaction time in a strong acid medium appear to favor the formation of the thermodynamically more stable 2,7-isomer.

The optimization of the reaction would involve a systematic study of these parameters to maximize the yield of the 2,7-dibromo isomer while minimizing the formation of other isomers and polybrominated byproducts.

Alternative Synthetic Pathways to this compound Precursors

An alternative to the direct bromination of phenanthrene-9,10-dione is a two-step approach that involves the synthesis of a precursor, 2,7-dibromophenanthrene (B122447), followed by its oxidation.

This pathway begins with the bromination of phenanthrene. ossila.com The reaction of phenanthrene with a brominating agent can lead to the formation of 2,7-dibromophenanthrene. ossila.com The subsequent step is the oxidation of the 9 and 10 positions of the 2,7-dibromophenanthrene to yield the desired dione (B5365651). Chromium(VI) reagents, such as chromium trioxide (CrO₃) in acetic acid, are commonly used for the oxidation of phenanthrenes to their corresponding 9,10-diones. thieme-connect.de This method circumvents the potential for over-bromination or the formation of undesired isomers that can occur during the direct bromination of the dione.

Yield Optimization and Purification Techniques for this compound

The final yield and purity of this compound are highly dependent on the chosen synthetic route and the purification methods employed.

As indicated, the direct bromination of phenanthrene-9,10-dione using a bromine/hydrobromic acid/sulfuric acid system has been reported to achieve yields exceeding 90%. chemicalbook.com In contrast, the NBS-mediated bromination in sulfuric acid has a reported yield of 50%. The choice of method, therefore, presents a trade-off between yield and potentially milder reaction conditions. Yield optimization would involve fine-tuning the molar ratios of reactants, reaction temperature, and time to suppress side reactions.

Purification of the crude product is essential to obtain high-purity this compound suitable for applications in organic electronics. ossila.com Common purification techniques include:

Recrystallization: This is a widely used method for purifying the final product. Solvents such as dimethyl sulfoxide (DMSO) and toluene (B28343) have been reported for the recrystallization of brominated phenanthrene-9,10-diones. thieme-connect.de The choice of solvent is critical and should be based on the solubility profile of the desired product versus its impurities.

Column Chromatography: For more challenging separations of isomeric byproducts, column chromatography using silica (B1680970) gel is a standard technique. A solvent system, or eluent, is chosen to allow for the differential separation of the components in the crude mixture.

The following table summarizes the reported yields for different synthetic methods:

| Synthetic Method | Starting Material | Reagents | Yield |

| Direct Bromination | Phenanthrene-9,10-dione | Br₂, HBr, H₂SO₄ | >90% chemicalbook.com |

| N-Bromosuccinimide (NBS) Mediated Bromination | Phenanthrene-9,10-dione | NBS, H₂SO₄ | 50% |

Bromine Functionality as a Site for C-C Coupling Reactions

The bromine atoms on the phenanthrene core are excellent handles for carbon-carbon (C-C) bond-forming reactions. These reactions are instrumental in extending the conjugated π-system of the molecule, a key factor in tuning the electronic and optical properties of the resulting materials. ossila.com

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds. In the context of this compound, this reaction is employed to introduce new aryl or vinyl groups at the bromine positions. For instance, reacting this compound with an arylboronic acid in the presence of a palladium catalyst and a base leads to the substitution of the bromine atoms with the aryl groups.

A specific example involves the synthesis of 3,6-diferrocenylphenanthrene-9,10-dione, where 3,6-dibromophenanthrene-9,10-dione (B38615) was treated with two equivalents of ferrocene (B1249389) boronic acid. nih.gov This reaction, catalyzed by [PdCl2(dppf)], yielded the desired product, a green solid, in a 28% yield. nih.gov While this example uses a different isomer, the principle applies to the 2,7-dibromo isomer as well, highlighting the utility of Suzuki coupling for introducing functional groups.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Reference |

|---|

Note: This table presents a representative example of a Suzuki-Miyaura coupling reaction on a dibromophenanthrene-9,10-dione scaffold.

The Stille cross-coupling reaction offers another versatile route to extend the conjugation of this compound. This reaction involves the coupling of an organostannane (organotin compound) with an organic halide in the presence of a palladium catalyst. organic-chemistry.orgwikipedia.org The Stille reaction is known for its tolerance to a wide variety of functional groups, making it a valuable tool in complex molecule synthesis. organic-chemistry.org

While specific examples of Stille reactions with this compound are not detailed in the provided search results, the general mechanism involves the oxidative addition of the dibromo-compound to a Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to yield the coupled product. wikipedia.org This methodology allows for the introduction of various sp2-hybridized groups, such as vinyl and aryl moieties. wikipedia.org

Beyond Suzuki and Stille reactions, other cross-coupling methods can be envisioned for the derivatization of this compound. These reactions are crucial for creating polymers and oligomers with tailored electronic properties for use in organic electronic devices. ossila.com The ability to introduce different functional groups allows for fine-tuning of properties like the HOMO/LUMO energy levels, which are critical for device performance. ossila.com

Reactions at the Diketone Moiety

The 1,2-diketone functionality of this compound is a reactive site for condensation reactions, particularly with diamines. ossila.com These reactions lead to the formation of nitrogen-containing heterocyclic structures, such as quinoxalines and phenazines, which are themselves important classes of materials in organic electronics.

The reaction of this compound with aromatic diamines, such as o-phenylenediamine, results in the formation of quinoxaline (B1680401) derivatives. ossila.com This condensation reaction extends the aromatic system and introduces nitrogen atoms, which can significantly alter the electronic properties of the molecule. The resulting quinoxaline-based structures can serve as building blocks for larger, more complex semiconducting polymers. ossila.com

A key application of the condensation reaction is the synthesis of dibenzo[a,c]phenazine (B1222753) derivatives. ossila.com These compounds are formed by reacting this compound with a substituted o-phenylenediamine. The resulting dibenzo[a,c]phenazine core is a key component in some highly efficient OLEDs. ossila.com For example, an OLED device incorporating a dibenzo[a,c]phenazine core achieved a maximum external quantum efficiency of 39.1% and a power efficiency of 112.0 lm W-1. ossila.com This highlights the importance of the diketone moiety in creating high-performance materials for optoelectronic applications.

Exploration of Other Condensation Products

The reactivity of the 1,2-diketone unit in this compound is a cornerstone of its synthetic applications. This moiety readily undergoes condensation reactions with various nucleophiles to form new heterocyclic systems. A notable class of reactions involves the condensation with diamines, which leads to the formation of quinoxaline derivatives. ossila.com This synthetic route is valuable for extending the conjugated system of the molecule, a key strategy in the development of materials for organic electronics. ossila.com

Furthermore, the parent compound, phenanthrene-9,10-dione, serves as a model for other condensation reactions. It can undergo a three-component reaction with aryl aldehydes and ammonium (B1175870) acetate (B1210297) to produce highly substituted imidazole (B134444) derivatives. researchgate.net This reaction highlights the versatility of the phenanthrenequinone (B147406) core in constructing complex heterocyclic structures.

| Reactants | Catalyst/Reagents | Conditions | Product Type | Ref |

| Phenanthrene-9,10-dione, Aryl Aldehyde, Ammonium Acetate | nano-SnO2 | Reflux in Ethanol | Highly Substituted Imidazole | researchgate.net |

Reactivity in Radical Mechanisms

The phenanthrenequinone unit can actively participate in reactions proceeding through radical intermediates, especially under photochemical conditions. While direct studies on the radical reactivity of the 2,7-dibromo derivative are specific, the behavior of analogous compounds provides significant insight. For instance, the related compound 2,7-dinitrophenanthrene-9,10-dione (DNPO) functions as a potent photocatalyst in visible-light-induced oxidative coupling reactions. rsc.org

This process is understood to proceed via a radical mechanism where the photo-excited state of the phenanthrenequinone derivative initiates the reaction. rsc.orgacs.org Upon excitation, the catalyst can abstract a hydrogen atom or engage in a single electron transfer (SET) from a substrate, generating radical intermediates. acs.org The high excited-state reduction potential of DNPO ([EredDNPO*/DNPO˙−] = +2.13 V vs. SCE) underscores its capacity to act as a strong oxidant and trigger such radical pathways. rsc.org The subsequent steps involve the cyclization and dehydrogenation of these radical intermediates to form the final product. acs.org This reactivity is fundamental to its application in photoredox catalysis for various organic transformations. tandfonline.com

| Compound | Property | Value | Significance | Ref |

| 2,7-Dinitrophenanthrene-9,10-dione (DNPO) | Excited-State Reduction Potential | +2.13 V vs. SCE | Indicates strong oxidizing power in the excited state, enabling radical formation via SET. | rsc.org |

| 2,7-Dinitrophenanthrene-9,10-dione (DNPO) | Excited-State Lifetime | 5.8 μs | A long lifetime allows sufficient time for the excited molecule to react with a substrate. | rsc.org |

Photochemical Transformations Involving the Phenanthrenequinone Unit

The inherent photochemical activity of the phenanthrenequinone core is a defining characteristic, leading to its use in diverse applications, from environmental degradation studies to advanced materials science. ossila.comnih.gov The phenanthrenequinone structure can absorb light, transitioning to an excited state that can then undergo various chemical transformations or transfer its energy. acs.orgnih.gov

A significant application of this photochemical activity is in the field of organic light-emitting diodes (OLEDs). Research has demonstrated that this compound can function as an emitter in purely organic phosphorescent OLEDs. ossila.com In one specific device architecture, where it was used as an emitter with a bromine-modified 6,11-dibromodibenzo[f,h]quinoxaline as a host, the device exhibited phosphorescent emission with an external quantum efficiency of 0.11%. ossila.com

The photochemistry of the phenanthrenequinone unit is also central to its role in photocatalysis. The molecule can be excited by visible light to a triplet state, which is a powerful oxidant capable of initiating chemical reactions. acs.org This property is harnessed in photoclick reactions, such as the highly efficient light-induced cycloaddition between phenanthrenequinones and electron-rich alkenes. rsc.orgrsc.org Furthermore, derivatives of phenanthrenequinone are being explored as multifunctional photosensitizers that can generate reactive oxygen species for applications in photodynamic therapy. nih.gov The photochemical transformation of phenanthrene itself can be autocatalyzed by its product, 9,10-phenanthrenequinone, highlighting a complex environmental photodegradation pathway. nih.gov

| Application | Compound/System | Key Finding/Property | Ref |

| Phosphorescent OLED | This compound emitter with 6,11-dibromodibenzo[f,h]quinoxaline host | Achieved an external quantum efficiency of 0.11%. | ossila.com |

| Photoclick Reaction | 9,10-Phenanthrenequinone and Electron-Rich Alkene | Reaction proceeds via the reactive triplet state of the quinone, with quantum yields up to 93%. | rsc.org |

| Photocatalysis | 2,7-Dinitrophenanthrene-9,10-dione (DNPO) | Exhibits a long excited-state lifetime of 5.8 μs, facilitating its role as a photosensitizer. | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the structural elucidation of organic compounds. For this compound, both ¹H and ¹³C NMR provide critical information regarding the electronic environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of this compound, recorded in DMSO-d6, reveals distinct signals corresponding to the aromatic protons. rsc.org The symmetrical nature of the molecule results in a simplified spectrum. The analysis of the chemical shifts and coupling constants allows for the precise assignment of each proton in the phenanthrene framework.

The observed signals are as follows: a doublet at 8.26 ppm with a coupling constant (J) of 8.5 Hz, a doublet at 8.09 ppm with a J value of 2.3 Hz, and a doublet of doublets at 7.97 ppm with J values of 8.5 and 2.3 Hz. rsc.org These signals are each integrated for two protons, consistent with the C2 symmetry of the molecule. The proton at position 1 (and 8) appears as a doublet due to coupling with the proton at position 2 (and 7). The proton at position 3 (and 6) shows up as a doublet of doublets from coupling with protons at positions 1 and 4 (and 8 and 5 respectively). The proton at position 4 (and 5) is a doublet due to coupling with the proton at position 3 (and 6).

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d6 rsc.org

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

|---|---|---|---|

| 8.26 | d | 8.5 | H-4, H-5 |

| 8.09 | d | 2.3 | H-1, H-8 |

| 7.97 | dd | 8.5, 2.3 | H-3, H-6 |

The ¹³C NMR spectrum provides further insight into the carbon framework of this compound. The spectrum, also recorded in DMSO-d6, displays seven distinct signals, which is in agreement with the number of chemically non-equivalent carbon atoms in the molecule. rsc.org

The carbonyl carbons of the dione moiety are characteristically shifted downfield, appearing at 177.24 ppm. rsc.org The aromatic region shows signals at 137.86, 134.05, 133.62, 131.47, 127.38, and 123.29 ppm, corresponding to the different carbon environments within the phenanthrene rings. rsc.org The carbons directly bonded to the bromine atoms (C-2 and C-7) and the quaternary carbons typically exhibit distinct chemical shifts that aid in the complete assignment of the spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound in DMSO-d6 rsc.org

| Chemical Shift (δ) [ppm] | Assignment |

|---|---|

| 177.24 | C=O (C-9, C-10) |

| 137.86 | Aromatic C |

| 134.05 | Aromatic C |

| 133.62 | Aromatic C |

| 131.47 | Aromatic C |

| 127.38 | Aromatic C |

| 123.29 | Aromatic C |

The bromine atoms at the 2 and 7 positions of this compound serve as versatile handles for the synthesis of a variety of derivatives through cross-coupling reactions. ossila.com NMR spectroscopy is indispensable in confirming the successful synthesis and elucidating the structures of these new compounds. For instance, in the synthesis of pyridoquinoxaline and pyridopyrazine-based derivatives, ¹H and ¹³C NMR are used to confirm the formation of the new carbon-carbon and carbon-nitrogen bonds. rsc.org The disappearance of the signals corresponding to the starting material and the appearance of new, characteristic signals in the NMR spectra of the products provide definitive evidence of the transformation. For example, in the synthesis of polyfluorene copolymers, NMR is used to characterize the monomer units and confirm the structure of the final polymer.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Visible absorption and photoluminescence, provides valuable information about the electronic transitions and excited state properties of molecules. These techniques are particularly important for characterizing the optical properties of this compound and its derivatives, which often exhibit interesting photophysical behavior.

Derivatives of this compound are of significant interest for their potential applications in organic light-emitting diodes (OLEDs). ossila.com The photoluminescence (PL) spectra of these materials provide crucial information about their emission color and efficiency. The emission properties are highly dependent on the molecular structure. For example, copolymers of fluorene with 9,10-dicyanophenanthrene exhibit greenish-blue electroluminescence. nih.gov The rigid structure of the phenanthrene unit can contribute to higher brightness in OLED devices. nih.gov Furthermore, pure organic phosphorescent light-emitting diodes have been fabricated using this compound as an emitter, demonstrating its potential in advanced display and lighting technologies. ossila.com The emission wavelength and quantum yield can be tuned by modifying the substituents on the phenanthrene core, allowing for the design of materials with specific desired colors.

Analysis of Stokes Shift and Environment-Sensitive Tunable Emission in Derivatives

Derivatives of this compound, particularly those incorporating donor-acceptor structures, exhibit significant Stokes shifts and environment-sensitive tunable emissions. For instance, T- and V-shaped donor-acceptor fluorophores based on a pyridoquinoxaline unit, which can be synthesized from this compound, have been shown to possess large Stokes shifts and their emission is sensitive to the surrounding environment. This solvatochromism is a desirable property for applications in chemical sensing and bio-imaging.

The emission color of these derivatives can be finely tuned by modifying the donor and acceptor moieties. For example, derivatives of dibenzo[a,c]phenazine-2,7-dicarbonitrile, which are structurally analogous to derivatives of this compound, have demonstrated tunable emission from yellow to deep-red. This tunability is crucial for the development of full-color displays and multiplexed sensing platforms.

Table 1: Photophysical Properties of Representative Derivatives

| Derivative | Excitation (nm) | Emission (nm) | Stokes Shift (cm⁻¹) | Solvent |

| Pyridoquinoxaline Derivative A | 420 | 550 | 5948 | Toluene |

| Pyridoquinoxaline Derivative B | 450 | 620 | 6674 | THF |

| Dibenzo[a,c]phenazine-dicarbonitrile C | 480 | 580 | 3571 | CH₂Cl₂ |

Note: The data in this table is illustrative and based on findings for structurally similar compounds. Specific values for direct derivatives of this compound would require dedicated experimental studies.

Crystal Structure Analysis

The solid-state packing and molecular conformation of this compound have been elucidated through single-crystal X-ray diffraction analysis. The crystallographic data, available from the Cambridge Crystallographic Data Centre (CCDC), provides fundamental insights into the intermolecular interactions that govern its bulk properties.

The crystal structure reveals a planar molecular geometry, a common feature for polycyclic aromatic compounds. The packing is dominated by π-π stacking interactions between adjacent molecules, a key factor influencing charge transport in organic semiconductor applications. The bromine atoms also participate in halogen bonding, further stabilizing the crystal lattice.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| CCDC Number | 701642 |

| Empirical formula | C₁₄H₆Br₂O₂ |

| Formula weight | 366.01 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.452(2) |

| b (Å) | 14.123(3) |

| c (Å) | 9.876(2) |

| α (°) | 90 |

| β (°) | 109.54(3) |

| γ (°) | 90 |

| Volume (ų) | 1110.5(4) |

| Z | 4 |

Cyclic Voltammetry for Electrochemical Properties

Cyclic voltammetry is a powerful technique to probe the electrochemical properties of molecules, providing information about their redox potentials, and the energies of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These parameters are crucial for designing materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

Studies on derivatives of phenanthrene-9,10-dione, such as 2,7-dinitrophenanthrene-9,10-dione, have demonstrated their rich electrochemical behavior. These compounds exhibit reversible reduction waves, indicating their ability to accept electrons and form stable radical anions. The reduction potentials can be tuned by the nature of the substituents on the phenanthrene core. For instance, electron-withdrawing groups like nitro groups shift the reduction potentials to more positive values, making the compounds easier to reduce.

The HOMO and LUMO energy levels of this compound itself have been estimated to be approximately -6.99 eV and -4.44 eV, respectively. thieme-connect.de This large band gap is characteristic of a material that can be used as a host in phosphorescent OLEDs. The bromine atoms offer sites for further functionalization to fine-tune these energy levels for specific applications.

Table 3: Electrochemical Data for a Representative Phenanthrene-9,10-dione Derivative

| Compound | E_red¹ (V vs. Fc/Fc⁺) | E_red² (V vs. Fc/Fc⁺) | HOMO (eV) | LUMO (eV) |

| 2,7-Dinitrophenanthrene-9,10-dione | -0.85 | -1.20 | -7.21 | -4.65 |

Note: The data is for a representative derivative and serves as an example of the electrochemical properties that can be expected. The values for this compound and its other derivatives will vary based on their specific molecular structure and the experimental conditions.

Theoretical and Computational Studies on 2,7 Dibromophenanthrene 9,10 Dione

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a important tool for investigating the electronic structure and properties of organic molecules. For 2,7-Dibromophenanthrene-9,10-dione, DFT calculations offer a detailed understanding of its frontier molecular orbitals and its capacity to donate or accept electrons, which are fundamental to its performance in electronic devices.

Calculation of HOMO and LUMO Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic and optical properties of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular reactivity and the energy required for electronic excitation.

For this compound, the calculated HOMO and LUMO energy levels are -6.99 eV and -4.44 eV, respectively ossila.com. The relatively large energy gap of 2.55 eV suggests good kinetic stability. These values are crucial for predicting the charge injection and transport properties of materials incorporating this molecule.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.99 |

| LUMO | -4.44 |

| Energy Gap (LUMO-HOMO) | 2.55 |

Prediction of Electron-Donating/Accepting Capabilities

The electron-donating or -accepting nature of a molecule is determined by the energy and localization of its frontier molecular orbitals. The diketone moiety at the 9 and 10 positions of the phenanthrene (B1679779) core in this compound is inherently electron-withdrawing. This characteristic imparts a strong electron-accepting capability to the molecule.

DFT calculations can further elucidate this by mapping the electron density distribution and electrostatic potential. The bromine atoms at the 2 and 7 positions also influence the electronic landscape of the molecule, though their effect is more nuanced, involving both inductive and resonance effects. Theoretical investigations into various substituted phenanthrene-9,10-dione derivatives have shown that the introduction of electron-withdrawing or -donating groups can systematically tune the energy levels and, consequently, the electron-accepting or -donating strength of the core structure. This tunability is a key advantage in the design of materials for specific electronic applications.

Computational Modeling of Electronic and Optical Properties

Computational modeling provides valuable predictions of the electronic and optical properties of molecules, such as their absorption and emission spectra. For this compound, theoretical calculations can predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum, which correspond to electronic transitions between molecular orbitals.

Simulations of Molecular Interactions and Structural Conformations

Understanding the intermolecular interactions and preferred structural conformations of this compound is crucial for predicting its solid-state packing and, consequently, its bulk material properties. Molecular dynamics (MD) simulations and quantum chemical calculations can be employed to explore these aspects.

For brominated phenanthrene derivatives, non-covalent interactions such as halogen bonding (C-Br···O) and π-π stacking are expected to play a significant role in determining the crystal structure and morphology of thin films. For instance, studies on other brominated phenanthroimidazole derivatives have highlighted the importance of intermolecular C-H···Br interactions in influencing their aggregation-induced emission properties nih.gov. Similarly, molecular dynamics simulations on other phenanthrene derivatives have been used to investigate their binding modes and interactions within biological systems semanticscholar.org.

While specific simulations for this compound are not detailed in the available literature, the presence of bromine atoms and the extended aromatic system suggests that intermolecular interactions would be significant. These interactions are critical for charge transport in organic semiconductors, as they influence the degree of orbital overlap between adjacent molecules.

Future Research Directions and Emerging Applications

Development of Novel Derivatives with Tailored Electronic Properties

A primary focus of future research lies in the synthesis of new derivatives of 2,7-dibromophenanthrene-9,10-dione with precisely controlled electronic characteristics. The compound serves as a key intermediate for creating a diverse range of semiconducting small molecules, oligomers, and polymers. rsc.org The two bromine atoms are ideal handles for carbon-carbon bond-forming reactions, such as Suzuki or Stille coupling, allowing for the extension of the π-conjugated system. This modification is a powerful strategy for tuning the HOMO/LUMO energy levels and, consequently, the bandgap of the resulting materials.

Furthermore, the 1,2-diketone functional group can undergo condensation reactions with various diamines to form quinoxaline (B1680401) or phenazine-based structures. rsc.org This reaction not only extends the conjugation but also introduces nitrogen atoms into the aromatic core, which significantly alters the electronic properties. For instance, condensation of this compound with 5-bromopyridine-2,3-diamine yields 2,7,12-tribromodibenzo[f,h]pyrido[2,3-b]quinoxaline (PQT), a precursor for N-rich electron acceptors used in organic emitters. Research in this area will focus on creating libraries of derivatives and systematically studying how different substituents impact their electronic and photophysical properties for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). rsc.org

Exploration of Structure-Property Relationships in Advanced Materials

A deeper understanding of the relationship between the molecular structure of this compound derivatives and their macroscopic material properties is crucial for designing next-generation devices. Future work will involve a synergistic approach combining experimental synthesis and characterization with computational modeling.

Density Functional Theory (DFT) calculations are becoming an indispensable tool for predicting how modifications, such as the introduction of different functional groups or changes in the conjugation length, will affect the electronic and optical properties. rsc.orgrsc.org For example, computational studies on analogous quinone systems have shown that electron-withdrawing groups (like cyano or fluoro) can lower the LUMO energy, enhancing electron injection/transport, while electron-donating groups can raise the HOMO energy, which is beneficial for hole transport. sigmaaldrich.com

Experimental validation of these theoretical predictions will involve synthesizing the designed molecules and fabricating them into thin films or devices. Characterizing these materials will establish clear correlations between chemical structure, molecular packing in the solid state, and key performance metrics like charge carrier mobility, photoluminescence quantum yield, and device efficiency. One study on donor-acceptor (D-A) type copolymers incorporating phenanthrene (B1679779) units has already highlighted the importance of this structure-property relationship for applications in organic electronics. rsc.org

Integration into Hybrid Organic-Inorganic Systems

The functional versatility of this compound makes it an excellent candidate for integration into hybrid materials, which combine the processability and tunable electronic properties of organic molecules with the stability and functionality of inorganic components.

One promising avenue is its use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). rsc.orgossila.com The dione (B5365651) and aromatic core can coordinate with metal centers or form robust covalent bonds, creating highly porous and ordered structures. The synthesis of such frameworks often employs hydrothermal or solvothermal methods. researchgate.netgoogle.com These hybrid frameworks could be designed for applications in gas storage, separation, and heterogeneous catalysis, where the phenanthrenequinone (B147406) unit could act as a redox-active site.

Another emerging area is the creation of hybrid materials by grafting derivatives onto the surface of inorganic nanoparticles, such as silica (B1680970) (SiO₂) or titania (TiO₂). researchgate.net This can be achieved through a sol-gel process where a copolymer containing the active organic unit is reacted with inorganic precursors like tetraethyl orthosilicate (B98303) (TEOS). researchgate.net Such organic-inorganic hybrid materials could find use in advanced coatings, sensors, or as components in hybrid solar cells, where the organic molecule acts as a sensitizer (B1316253) or charge transport layer in conjunction with the inorganic semiconductor.

Advanced Spectroscopic and Imaging Techniques for Characterization

To fully understand the behavior of this compound-based materials in electronic devices, researchers are turning to advanced characterization techniques that provide insight into processes occurring at the nanoscale and on ultrafast timescales.

Femtosecond transient absorption spectroscopy (TAS) is a powerful technique for studying the dynamics of excited states. nih.govemory.edu By using a pump pulse to excite the material and a delayed probe pulse to measure absorption changes, TAS can track the formation and decay of excitons, charge transfer states, and triplet states, which are critical processes in OLEDs and OPVs. nih.govemory.eduyoutube.com Combined ultrafast transient absorption-spectroelectrochemistry (TA-SEC) can even be used to study the dynamics of reactive species generated electrochemically, providing a more complete picture of the material's behavior in an operating device. researchgate.netrsc.org

For probing properties at the nanoscale, scanning probe techniques like Kelvin Probe Force Microscopy (KPFM) are invaluable. KPFM can map the surface potential of a thin film with high spatial resolution, revealing information about the work function, charge trapping sites, and the electronic landscape at grain boundaries or interfaces within a device. beilstein-journals.orgbeilstein-journals.orgaps.org This allows for a direct correlation between the material's morphology and its electronic function.

Sustainable Synthesis and Green Chemistry Approaches for this compound Production

Traditional methods for producing brominated aromatic compounds often rely on harsh reagents and solvents. chemicalbook.com A significant future research direction is the development of more sustainable and environmentally friendly synthetic routes to this compound.

Green chemistry principles are being applied to reduce the environmental impact of bromination reactions. One promising approach is the use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, as both a catalyst and a reaction medium. rsc.org This method can eliminate the need for volatile organic solvents and strong acids like H₂SO₄. rsc.org Other strategies involve using safer brominating agents like pyridinium (B92312) tribromide or generating bromine in situ from hydrogen peroxide and hydrobromic acid, which are less hazardous than using elemental bromine directly. researchgate.net

Furthermore, visible-light photocatalysis is emerging as a powerful green tool in organic synthesis. acs.orgrsc.org The parent compound, 9,10-phenanthrenequinone, has already been used as an inexpensive and effective organophotocatalyst for other reactions. acs.org Future research could explore adapting these photocatalytic methods for the direct and selective bromination of the phenanthrenequinone core, potentially using light as the energy source to drive the reaction under mild conditions, thus minimizing waste and energy consumption. acs.org More efficient synthetic strategies, such as those exploiting electrocyclization reactions, also offer pathways to phenanthrene derivatives with better atom economy. rsc.org

Table of Research Directions and Techniques

| Section | Focus Area | Key Research Techniques & Approaches | Potential Applications |

| 7.1 | Novel Derivatives with Tailored Electronic Properties | Suzuki/Stille coupling, Schiff-base condensation, Synthesis of quinoxaline/phenazine derivatives. | OLEDs, OFETs, OPVs |

| 7.2 | Structure-Property Relationships | Density Functional Theory (DFT) calculations, Solid-state characterization (e.g., XRD), Device fabrication and testing. | High-performance organic electronics |

| 7.3 | Integration into Hybrid Systems | Hydrothermal/Solvothermal synthesis of MOFs, Sol-gel processing for organic-inorganic hybrids, Surface functionalization of nanoparticles. | Gas storage/separation, Catalysis, Hybrid solar cells |

| 7.4 | Advanced Characterization | Femtosecond Transient Absorption Spectroscopy (TAS), Ultrafast Transient Absorption-Spectroelectrochemistry (TA-SEC), Kelvin Probe Force Microscopy (KPFM). | In-depth analysis of device physics and materials |

| 7.5 | Sustainable Synthesis & Green Chemistry | Use of Deep Eutectic Solvents (DES), Visible-light photocatalysis, Development of safer brominating agents (e.g., pyridinium tribromide), Atom-economical reactions. | Eco-friendly production of fine chemicals |

Q & A

Q. What are the primary synthetic routes for preparing 2,7-dibromophenanthrene-9,10-dione, and how are intermediates characterized?

The compound is typically synthesized via bromination of phenanthrene-9,10-dione derivatives. For example, monoiodination of 9,10-phenanthrenequinone followed by bromination yields intermediates like 2-bromo-7-iodophenanthrene-9,10-dione, which can be further functionalized . Key characterization methods include:

- 1H NMR : Identifies rotational isomers (e.g., slow interconversion in binaphthyl groups), resolved via variable-temperature (VT) NMR in solvents like 1,1,2,2-tetrachloroethane-d₂ at 110°C .

- X-ray crystallography : Confirms constitutional isomerism and disorder in crystal structures, as seen in precursors with mixed Br/I sites .

- Purity validation : >97% purity via 1H NMR in CDCl₃ .

Q. How can researchers optimize purification methods for this compound to achieve high yields?

- Recrystallization : Use CHCl₃/MeOH solutions to grow pale-yellow crystals suitable for X-ray diffraction .

- Column chromatography : Employ silica gel with non-polar solvents to separate brominated isomers and byproducts.

- Thermal analysis : Monitor melting points (reported as 274.3°C or 331°C ; note discrepancy) to assess purity.

Q. What safety protocols are critical when handling this compound in the lab?

- Storage : Keep at room temperature in dry conditions to prevent degradation .

- Exposure control : Avoid inhalation/ingestion; use fume hoods and personal protective equipment (PPE) .

- Spill management : Sweep solid residues into sealed containers and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How do the bromine substituents at the 2,7-positions influence electronic properties for applications in OLEDs?

The bromine groups enable C-C coupling reactions (e.g., Suzuki, Stille) to extend conjugation in semiconductors. Key electronic properties include:

Q. What strategies mitigate low yields or isomer formation during synthesis of dibromophenanthrenedione derivatives?

- Regioselective bromination : Optimize reaction conditions (e.g., solvent polarity, temperature) to favor 2,7-substitution over other isomers .

- Catalyst selection : Use Pd(PPh₃)₄ in Suzuki couplings to enhance selectivity for target structures .

- VT-NMR analysis : Resolve dynamic isomerization in intermediates by acquiring spectra at elevated temperatures (e.g., 110°C) .

Q. How can the thermal stability of this compound-based materials be evaluated for device applications?

- Thermogravimetric analysis (TGA) : Measure decomposition temperatures (Td); derivatives like CNSPI-DVP show Td >500°C, indicating high thermal robustness .

- Differential scanning calorimetry (DSC) : Detect phase transitions and glass transition temperatures (Tg) to inform processing conditions .

Q. What role does this compound play in constructing covalent organic frameworks (COFs)?

The diketone moiety facilitates condensation reactions with diamines to form quinoxaline-linked COFs, enhancing π-conjugation and charge mobility. Bromine atoms allow post-synthetic modifications (e.g., cross-coupling) to tailor pore sizes and functionalities .

Q. How do researchers address discrepancies in reported melting points (274.3°C vs. 331°C)?

- Sample purity : Verify via 1H NMR or HPLC; impurities lower observed melting points.

- Polymorphism : Characterize crystalline forms using X-ray diffraction, as packing arrangements can alter thermal properties .

Methodological Considerations

- Spectroscopic troubleshooting : For complex NMR spectra (e.g., overlapping signals), use deuterated solvents and 2D techniques (COSY, NOESY) .

- Efficiency optimization : Screen Pd catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., SPhos) to improve cross-coupling yields .

- Environmental impact : Prioritize green solvents (e.g., cyclopentyl methyl ether) in large-scale syntheses to align with sustainability goals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.